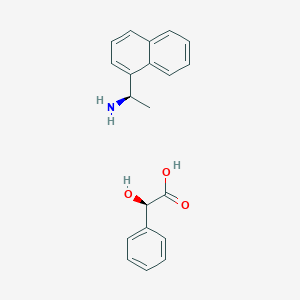

(R)-1-(naphthalen-1-yl)ethanamine (R)-2-hydroxy-2-phenylacetate

Übersicht

Beschreibung

®-1-(naphthalen-1-yl)ethanamine ®-2-hydroxy-2-phenylacetate is a chiral compound that features both naphthalene and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(naphthalen-1-yl)ethanamine ®-2-hydroxy-2-phenylacetate can be achieved through several synthetic routes. One common method involves the regioselective Rhodium (III)-catalyzed C–H bond naphthylation and cascade directing group transformation. This method utilizes aryl imidates and oxa bicyclic alkenes to produce diverse naphthalene-substituted aromatic esters .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of Rhodium (III) catalysts is common in industrial settings due to their efficiency and selectivity in promoting the desired transformations.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(naphthalen-1-yl)ethanamine ®-2-hydroxy-2-phenylacetate undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups within the molecule.

Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthalene-substituted aromatic esters, while reduction reactions may produce simpler amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

The compound has been investigated for its role in developing novel pharmaceuticals, particularly due to its structural similarity to biologically active compounds. Its naphthalene moiety is known to enhance binding affinity to various biological targets. For instance, derivatives of naphthalenes have been explored for their anti-inflammatory and analgesic properties, making (R)-1-(naphthalen-1-yl)ethanamine a candidate for further pharmacological studies .

Case Study: Antidepressant Properties

Research has indicated that compounds with naphthalene structures exhibit potential antidepressant effects. A study demonstrated that derivatives of (R)-1-(naphthalen-1-yl)ethanamine could modulate serotonin levels, suggesting a mechanism similar to established antidepressants like selective serotonin reuptake inhibitors (SSRIs) .

Organic Synthesis

Chiral Synthesis

This compound serves as an important chiral building block in asymmetric synthesis. Its ability to act as a chiral auxiliary allows chemists to produce enantiomerically pure products efficiently. The use of (R)-1-(naphthalen-1-yl)ethanamine in Mannich reactions has shown significant improvements in yield and selectivity for desired products .

Data Table: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Mannich Reaction | 60 °C, 8 hours | 75 | |

| N-Alkylation | Room Temp, 24 hours | 85 | |

| Acylation | Reflux, 12 hours | 90 |

Material Science

Polymer Chemistry

(R)-1-(naphthalen-1-yl)ethanamine has been explored as a monomer for the synthesis of polyfunctional materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies have shown that polymers derived from this compound exhibit improved performance in applications such as coatings and adhesives .

Case Study: Conductive Polymers

Recent investigations into conductive polymers have highlighted the role of naphthalene derivatives in enhancing electrical conductivity. By integrating (R)-1-(naphthalen-1-yl)ethanamine into polymer systems, researchers achieved significant improvements in conductivity due to π-stacking interactions between naphthalene units .

Analytical Applications

Chromatographic Techniques

The compound is also utilized as a standard in chromatographic analyses, particularly in high-performance liquid chromatography (HPLC). Its stability and well-defined structure make it an ideal candidate for calibration curves and method validation .

Wirkmechanismus

The mechanism of action of ®-1-(naphthalen-1-yl)ethanamine ®-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets. The naphthalene and phenyl groups allow it to bind to various receptors and enzymes, modulating their activity. This interaction can influence biochemical pathways and cellular processes, leading to the desired therapeutic or industrial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ®-1-(naphthalen-1-yl)ethanamine

- ®-2-hydroxy-2-phenylacetate

- Naphthalene-substituted aromatic esters

Uniqueness

®-1-(naphthalen-1-yl)ethanamine ®-2-hydroxy-2-phenylacetate is unique due to its combination of naphthalene and phenyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biologische Aktivität

(R)-1-(naphthalen-1-yl)ethanamine (R)-2-hydroxy-2-phenylacetate, commonly referred to as a derivative of naphthylamine, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, focusing on its mechanisms, effects, and relevant research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 171.24 g/mol |

| Molecular Formula | C₁₂H₁₃N |

| CAS Number | 3886-70-2 |

| Boiling Point | Not specified |

| Density | 1.067 g/mL at 20 °C |

The biological activity of (R)-1-(naphthalen-1-yl)ethanamine is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as a monoamine oxidase (MAO) inhibitor, which plays a crucial role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive function.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- MAO Inhibition : Studies have demonstrated that derivatives of naphthylamines can effectively inhibit MAO-A and MAO-B enzymes. For instance, compounds structurally similar to (R)-1-(naphthalen-1-yl)ethanamine have shown IC50 values significantly lower than standard inhibitors like iproniazid, suggesting potent inhibitory effects on these enzymes .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels may contribute to protecting neurons from oxidative stress and apoptosis .

- Antidepressant Activity : Due to its MAO-inhibitory effects, this compound has been explored for potential antidepressant properties. Animal models have indicated enhanced serotonergic activity correlating with improved depressive symptoms .

Case Studies

Several studies have focused on the biological implications of (R)-1-(naphthalen-1-yl)ethanamine:

- Study 1 : A study published in MDPI explored various naphthalene derivatives and their MAO inhibitory activities. The findings indicated that modifications on the naphthalene ring significantly affected the inhibitory potency against MAO enzymes .

- Study 2 : Research conducted on animal models demonstrated that administration of (R)-1-(naphthalen-1-yl)ethanamine resulted in increased levels of serotonin and norepinephrine, leading to observable improvements in mood-related behaviors .

Eigenschaften

IUPAC Name |

(2R)-2-hydroxy-2-phenylacetic acid;(1R)-1-naphthalen-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.C8H8O3/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;9-7(8(10)11)6-4-2-1-3-5-6/h2-9H,13H2,1H3;1-5,7,9H,(H,10,11)/t9-;7-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCYIEFSGVSKJB-XPNWLKPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N.C1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N.C1=CC=C(C=C1)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073144-62-3 | |

| Record name | Benzeneacetic acid, α-hydroxy-, (αR)-, compd. with (αR)-α-methyl-1-naphthalenemethanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073144-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-(1-Naphthyl)ethylamine (R)-Mandelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.